molecular formula C6H4ClN3S B12966545 5-Chloro-2-methylthiazolo[4,5-d]pyrimidine

5-Chloro-2-methylthiazolo[4,5-d]pyrimidine

Cat. No.: B12966545
M. Wt: 185.64 g/mol
InChI Key: AADLCLDITZQLGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methylthiazolo[4,5-d]pyrimidine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione . The thione is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile to produce alkylthio derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylthiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methylthiazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of thiazole and pyrimidine rings makes it a versatile scaffold for drug development .

Properties

Molecular Formula

C6H4ClN3S

Molecular Weight

185.64 g/mol

IUPAC Name

5-chloro-2-methyl-[1,3]thiazolo[4,5-d]pyrimidine

InChI

InChI=1S/C6H4ClN3S/c1-3-9-5-4(11-3)2-8-6(7)10-5/h2H,1H3

InChI Key

AADLCLDITZQLGT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NC=C2S1)Cl

Origin of Product

United States

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